

chemical structure and properties of 10-(Phosphonoxy)decyl methacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10-(Phosphonoxy)decyl methacrylate**

Cat. No.: **B122214**

[Get Quote](#)

An In-depth Technical Guide to **10-(Phosphonoxy)decyl Methacrylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **10-(Phosphonoxy)decyl methacrylate**, a functional monomer widely utilized in dental and biomedical applications.

Chemical Structure and Identification

10-(Phosphonoxy)decyl methacrylate, also known as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), is an organophosphate monomer. Its structure consists of a methacrylate group, a decyl spacer, and a phosphonoxy group. This unique combination of a polymerizable methacrylate group and a hydrophilic, adhesive phosphate group makes it a valuable component in various material formulations.

Chemical Identifiers

Identifier	Value
IUPAC Name	10-(phosphonoxy)decyl 2-methylprop-2-enoate
CAS Number	85590-00-7[1][2]
Molecular Formula	C ₁₄ H ₂₇ O ₆ P[3]
Molecular Weight	322.33 g/mol [3]
InChI Key	CFKBCVIYTWDYRP-UHFFFAOYSA-N
Canonical SMILES	CC(=C)C(=O)OCCCCCCCP(=O)(O)O[1]

Physicochemical Properties

A summary of the known physical and chemical properties of **10-(Phosphonoxy)decyl methacrylate** is presented below. It is important to note that some of these values are predicted and have not been experimentally verified in all literature.

Property	Value	Source
Physical Form	Colorless to pale-yellow solid or liquid	Sigma-Aldrich
Boiling Point	450.2 ± 37.0 °C (Predicted)	BOC Sciences
Density	1.136 g/cm ³ (Predicted)	BOC Sciences
Refractive Index	1.476 (Predicted)	ChemSrc
Purity	>95% to >98% (Commercially available)	ChemScene, MOLNOVA
Storage Temperature	2-8°C, under inert atmosphere	Sigma-Aldrich

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **10-(Phosphonoxy)decyl methacrylate**. Below is a summary of typical spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A study by Kim et al. (2020) confirmed the structure of 10-MDP using ¹H NMR. The spectrum shows characteristic peaks for the polymerizable group and the hydrophobic decyl chain.[2] Another study provided assignments for some of the proton signals, including those for the methyl and methylene groups of ethanol (when used as a solvent), the long CH₂ chains of the decyl group, and the ethylene (=CH₂) protons of the methacrylate group.[3]

³¹P NMR: The ³¹P NMR spectrum of 10-MDP shows a single resonance corresponding to the phosphorus nucleus.[3] The chemical shift of this peak can vary depending on the solvent and the presence of other components in a formulation.[3]

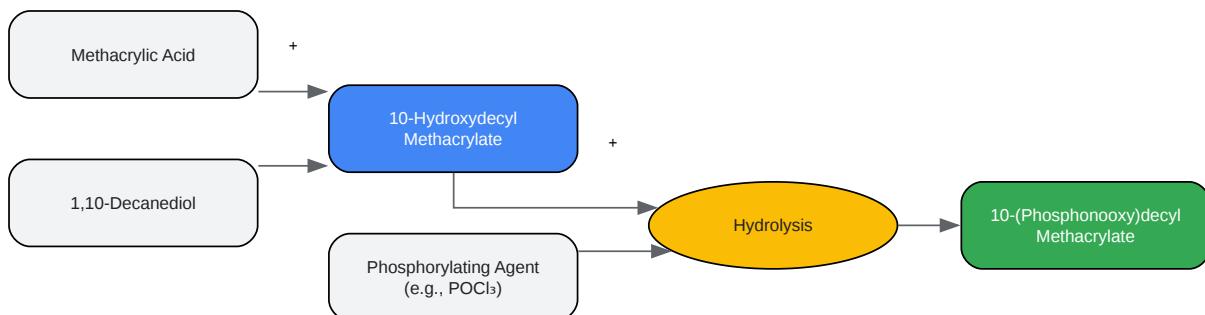
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in **10-(Phosphonoxy)decyl methacrylate**. Key characteristic peaks include:

Wavenumber (cm ⁻¹)	Assignment	Reference
~1715-1720	C=O stretching (ester)	The Royal Society of Chemistry
~1636	C=C stretching (methacrylate)	[4][5]
~1320 and ~1300	C-O stretching	[4][5]
~1179	P=O stretching	[6]
~1060-1100	P-O-C stretching	ResearchGate

Experimental Protocols

Synthesis of **10-(Phosphonoxy)decyl Methacrylate**

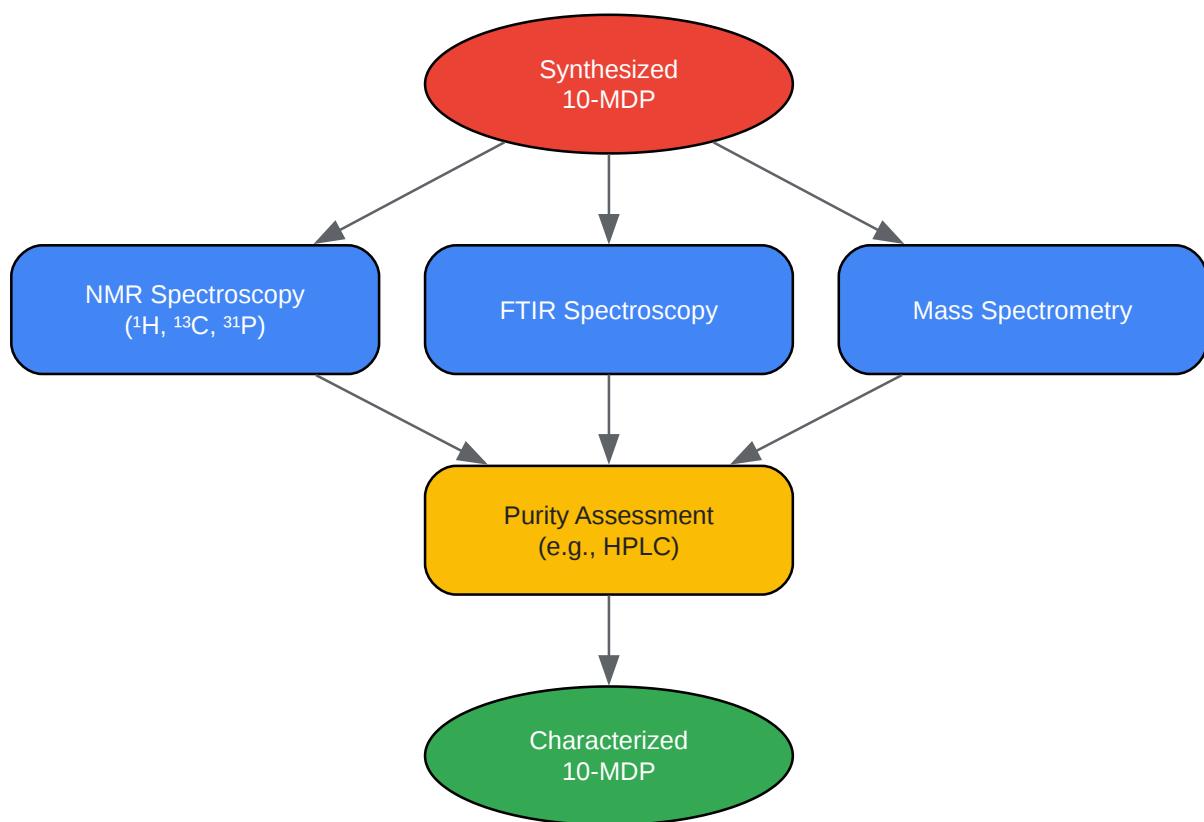

The synthesis of **10-(Phosphonoxy)decyl methacrylate** is typically a two-step process.[1][7]

Step 1: Synthesis of 10-Hydroxydecyl Methacrylate This intermediate is prepared by the reaction of methacrylic acid with 1,10-decanediol.[1]

Step 2: Phosphorylation of 10-Hydroxydecyl Methacrylate The intermediate is then reacted with a phosphorylating agent, such as phosphorus pentoxide or phosphoryl chloride, followed by hydrolysis to yield the final product.[1][7] A Chinese patent describes a method using trimethyl phosphite as the phosphorylation reagent, which is reported to have milder reaction conditions and a high yield.[8]

Purification: Purification of the final product can be achieved through methods such as column chromatography.

Diagram: Synthesis Pathway of **10-(Phosphonooxy)decyl Methacrylate**


[Click to download full resolution via product page](#)

Caption: A simplified diagram illustrating the two-step synthesis of **10-(Phosphonooxy)decyl methacrylate**.

Characterization Workflow

A typical workflow for the characterization of synthesized **10-(Phosphonooxy)decyl methacrylate** involves a combination of spectroscopic techniques to confirm its structure and purity.

Diagram: Characterization Workflow for **10-(Phosphonooxy)decyl Methacrylate**

[Click to download full resolution via product page](#)

Caption: A flowchart outlining the key analytical steps for the characterization of **10-(Phosphonooxy)decyl methacrylate**.

Microtensile Bond Strength Testing Protocol

The microtensile bond strength (μ TBS) test is a common method to evaluate the adhesive properties of dental materials containing **10-(Phosphonooxy)decyl methacrylate**.

1. Tooth Preparation:

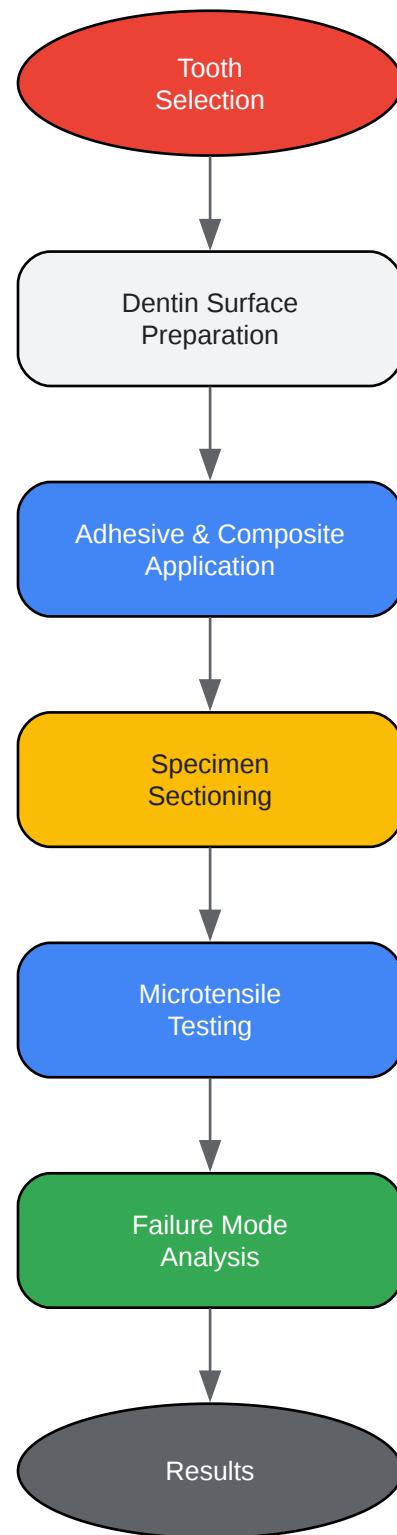
- Extracted human or bovine teeth are used.
- The occlusal enamel is removed to expose a flat dentin surface.
- The surface is typically polished with silicon carbide paper.

2. Bonding Procedure:

- The adhesive containing 10-MDP is applied to the dentin surface according to the manufacturer's instructions.
- A composite resin is then built up on the bonded surface in increments and light-cured.

3. Specimen Sectioning:

- The restored tooth is sectioned into beams or sticks with a cross-sectional area of approximately 1 mm².^[9] This can be done using a low-speed diamond saw.^[9]


4. Testing:

- The beams are attached to a testing jig using cyanoacrylate glue.
- A tensile load is applied at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.^[9]
- The load at failure is recorded, and the bond strength is calculated in megapascals (MPa).

5. Failure Mode Analysis:

- The fractured surfaces are examined under a microscope to determine the mode of failure (e.g., adhesive, cohesive in dentin, or cohesive in composite).

Diagram: Microtensile Bond Strength Testing Workflow

[Click to download full resolution via product page](#)

Caption: A workflow diagram for the microtensile bond strength testing of dental adhesives.

Applications in Research and Drug Development

The primary application of **10-(Phosphonoxy)decyl methacrylate** is in dental adhesives, where its phosphate group can chemically bond to the calcium in hydroxyapatite, the main component of tooth enamel and dentin.^{[10][11]} This chemical interaction, along with micromechanical interlocking, provides strong and durable adhesion.

Beyond dental adhesives, its properties make it a candidate for other biomedical applications:

- **Bone Cements:** The ability to bond to calcium-rich surfaces suggests its potential use in orthopedic applications to improve the adhesion of bone cements to bone tissue.
- **Biomaterials:** As a functional monomer, it can be incorporated into various polymers to create biomaterials with enhanced adhesive properties and biocompatibility.
- **Drug Delivery:** The amphiphilic nature of the molecule, with its hydrophobic decyl chain and hydrophilic phosphate group, could be explored for the development of drug delivery systems.

Conclusion

10-(Phosphonoxy)decyl methacrylate is a versatile functional monomer with significant potential in the fields of dentistry, biomaterials, and potentially drug delivery. Its unique chemical structure allows for the creation of materials with superior adhesive properties to calcified tissues. This guide provides a foundational understanding of its chemistry, properties, and applications, intended to support further research and development in these areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 10-Methacryloyloxydecyl dihydrogen phosphate - Wikipedia [en.wikipedia.org]

- 2. Characteristics of 10-Methacryloyloxydecyl Dihydrogen Phosphate Monomer in Self-Etching Two-Bottled Dental Adhesive System: Comparison with Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asrjs.com [asrjs.com]
- 4. comum.rcaap.pt [comum.rcaap.pt]
- 5. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fahl.com.br [fahl.com.br]
- 7. Synthesis and characterization of the dental adhesive monomer 10-MDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104151350A - Synthetic method of oral adhesive 10-methacryloyloxydecyl dihydrogen phosphate - Google Patents [patents.google.com]
- 9. Micro-tensile bond strength of different adhesive systems on sound dentin and resin-based composite: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [chemical structure and properties of 10-(Phosphonoxy)decyl methacrylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122214#chemical-structure-and-properties-of-10-phosphonoxy-decyl-methacrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com